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Compound of Interest

Compound Name: Diisopropyl azodicarboxylate

Cat. No.: B143997

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Diisopropyl azodicarboxylate (DIAD), a widely utilized reagent in organic synthesis,
particularly in the Mitsunobu reaction. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized
experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The empirical formula for Diisopropyl azodicarboxylate is CsH14N20a4, with a molecular
weight of 202.21 g/mol .[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: CDCIs Reference: Residual solvent signal

13C NMR Data

Chemical Shift (d) ppm Assignment
155.1 C=0
71.9 OCH
21.8 CHs

Solvent: CDCIs Reference: Residual solvent signal

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Description
~1740 C=0 stretch (ester)
1450-1550 N=N stretch

Mass Spectrometry (MS)
m/z

lon
203 [M+H]*+
225 [M+Na]*

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.
Instrument parameters and sample preparation may require optimization based on the specific
equipment and experimental goals.

NMR Spectroscopy (*H and **C)

e Sample Preparation:
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[e]

Accurately weigh approximately 10-20 mg of Diisopropyl azodicarboxylate for *H NMR
(or 50-100 mg for 3C NMR) into a clean, dry vial.[5][6]

[e]

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the vial.[5][6]

o

Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[5]

[¢]

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the
liquid height is between 4.0 and 5.0 cm.[5]

[¢]

If necessary, add an internal standard such as tetramethylsilane (TMS).[6]

o Data Acquisition:

[¢]

Insert the NMR tube into the spectrometer's spinner turbine.

[¢]

Lock the spectrometer on the deuterium signal of the CDCls.[5]

[e]

Shim the magnetic field to achieve optimal homogeneity and resolution.[5]

o

Tune and match the probe for the desired nucleus (*H or 3C).[5]

[¢]

Acquire the spectrum using appropriate pulse sequences and acquisition parameters
(e.g., number of scans, spectral width, relaxation delay).[5]

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[e]

Phase the resulting spectrum.

o

Calibrate the chemical shift scale using the residual solvent peak (CHClIs at 7.26 ppm for
'H NMR; CDCls at 77.16 ppm for 13C NMR) or the internal standard.

o

Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy
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This protocol describes the Attenuated Total Reflectance (ATR) technique, which is common for
liquid samples.

 Instrument Preparation:

o Ensure the ATR crystal (e.g., diamond) is clean. Clean the surface with a suitable solvent
like isopropanol and a soft, lint-free tissue, then allow it to dry completely.[7]

o Record a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum to remove environmental interferences (e.g., CO2, water vapor).

[8]
e Sample Analysis:
o Place a small drop of Diisopropyl azodicarboxylate directly onto the ATR crystal.

o Acquire the sample spectrum. The instrument software will automatically perform the
background subtraction.

e Cleaning:

o After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces
of the sample.[7]

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray lonization (ESI) Mass Spectrometry.
e Sample Preparation:

o Prepare a dilute solution of Diisopropyl azodicarboxylate in a suitable solvent such as
methanol or acetonitrile. The concentration should be in the range of 1-10 pg/mL.

o The sample is typically introduced into the mass spectrometer via direct infusion or
through a liquid chromatography (LC) system.[9]

o Data Acquisition:
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o The sample is ionized using an electrospray source.
o The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

o The mass-to-charge ratios (m/z) of the ions are measured. Data is typically acquired in
positive ion mode to observe protonated molecules ([M+H]*) or other adducts like
[M+Na]*.

o Data Analysis:

o The resulting mass spectrum is analyzed to identify the molecular ion peak and any other
significant fragment ions.

Visualized Workflow: Spectroscopic Analysis of
Diisopropyl Azodicarboxylate

Workflow for Spectroscopic Analysis of Diisopropyl Azodicarboxylate
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Caption: A flowchart illustrating the process of sample preparation, spectroscopic analysis, and
data interpretation for Diisopropyl azodicarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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